molecular formula C11H17NO2 B2997109 (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine CAS No. 1432041-34-3

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine

Cat. No.: B2997109
CAS No.: 1432041-34-3
M. Wt: 195.262
InChI Key: YSSOSLLMPJZTLY-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of furan and oxolane, featuring both a furan ring and an oxolane ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine can be achieved through several methods. One common approach involves the reductive amination of 5-hydroxymethylfurfural (HMF) using silica-supported cobalt nanoparticles. This method is efficient and selective, producing the desired amine compound under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize catalysts such as cobalt nanoparticles to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more reduced amine derivatives.

Scientific Research Applications

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylfuran-2-yl)methanamine: A simpler derivative with only a furan ring.

    2-Methyloxolan-2-ylmethanamine: A derivative with only an oxolane ring.

Uniqueness

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine is unique due to the presence of both furan and oxolane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired .

Biological Activity

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine is an organic compound with the molecular formula C10H15NO2. It features a unique structure combining furan and oxolane rings, which contributes to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound consists of two significant moieties:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Oxolane Ring : A five-membered saturated ring with one oxygen atom.

Molecular Structure

The structural formula can be represented as follows:

C10H15NO2\text{C}_{10}\text{H}_{15}\text{N}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound has been shown to modulate enzyme activities and receptor interactions, leading to diverse biological effects. It may influence:

  • Enzyme Inhibition : By binding to active sites, it can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress.
  • Anti-inflammatory Properties : Studies suggest it may down-regulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence indicating its potential protective effects on neuronal cells, which could be relevant for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Antioxidant Properties

A study focused on the antioxidant capabilities of this compound demonstrated significant free radical scavenging activity. The results indicated that the compound could effectively reduce oxidative stress markers in vitro.

CompoundIC50 Value (µM)Reference
This compound25

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound was administered to assess its impact on inflammatory cytokines. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha1500800
IL-61200600

Study 3: Neuroprotection

Research examining neuroprotective effects revealed that the compound could protect neuronal cells against apoptosis induced by oxidative stress. Cell viability assays indicated a significant increase in survival rates in treated groups compared to controls.

Properties

IUPAC Name

(5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-4-5-9(14-8)10(12)11(2)6-3-7-13-11/h4-5,10H,3,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSOSLLMPJZTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2(CCCO2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432041-34-3
Record name (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2.51 g (9.7 mmol, 1 eq) of 2-[azido-(2-methyltetrahydrofuran-2-yl)methyl]-5-methylfuran in 45 ml of ethanol was stirred at hydrogen atmospheric pressure in the presence of 323 mg (15% by weight) of palladium on carbon (Pd/C) at 10% for 16 hours. The reaction medium was filtered and the filtrate was evaporated. 1.82 g of (5-methylfuran-2-yl)(2-methyltetrahydrofuran-2-yl)methanamine were obtained. Yield=96%. TLC/SiO2: heptane/EtOAc (60/40), developing with KMnO4.
Name
2-[azido-(2-methyltetrahydrofuran-2-yl)methyl]-5-methylfuran
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
323 mg
Type
catalyst
Reaction Step One

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